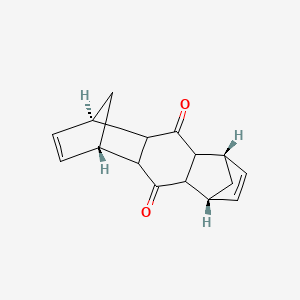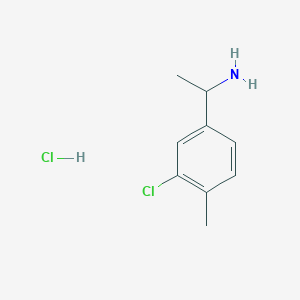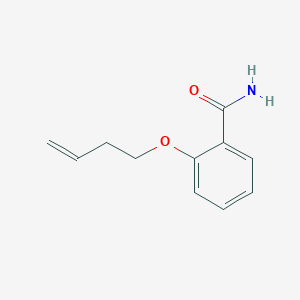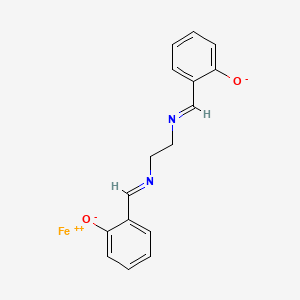
Cyclopentadiene-quinone (2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadiene-quinone (2) is a compound formed through the Diels-Alder reaction between cyclopentadiene and quinone. This reaction, first reported by Otto Diels and Kurt Alder in 1928, is a cornerstone in organic chemistry due to its ability to form six-membered rings efficiently . This compound) is notable for its applications in synthesizing complex polycyclic structures and its role in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentadiene-quinone (2) is typically synthesized via the Diels-Alder reaction. This reaction involves the concerted [4+2] cycloaddition of cyclopentadiene (a diene) and quinone (a dienophile). The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is optimized for higher yields and efficiency. The reaction can be conducted in aqueous media to enhance the reaction rate and yield. The use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide (CTAB) micelles has been reported to improve the yield significantly .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadiene-quinone (2) primarily undergoes cycloaddition reactions. The Diels-Alder reaction is the most significant, forming polycyclic cage compounds. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: The reaction with dienophiles like maleic anhydride or benzoquinone is typically carried out in organic solvents or aqueous media
Major Products: The major products of these reactions are polycyclic compounds, which are valuable intermediates in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Cyclopentadiene-quinone (2) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopentadiene-quinone (2) primarily involves the Diels-Alder reaction. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of a six-membered ring . The reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemistry of the product .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene-quinone (2) can be compared with other similar compounds such as:
Cyclohexadiene-quinone: Similar in structure but differs in reactivity and stability.
Benzoquinone derivatives: These compounds share the quinone moiety but have different reactivity profiles due to the aromatic ring.
Uniqueness: this compound) is unique due to its ability to form polycyclic structures efficiently through the Diels-Alder reaction. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione |
InChI |
InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14? |
InChI-Schlüssel |
ZCJHLBHJGLCVRU-SCTILFKYSA-N |
Isomerische SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5 |
Kanonische SMILES |
C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)


![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)


![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)

![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)

